4,5-Dichloro-7-iodoisoindolinone 4,5-Dichloro-7-iodoisoindolinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14096471
InChI: InChI=1S/C8H4Cl2INO/c9-4-1-5(11)6-3(7(4)10)2-12-8(6)13/h1H,2H2,(H,12,13)
SMILES:
Molecular Formula: C8H4Cl2INO
Molecular Weight: 327.93 g/mol

4,5-Dichloro-7-iodoisoindolinone

CAS No.:

Cat. No.: VC14096471

Molecular Formula: C8H4Cl2INO

Molecular Weight: 327.93 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dichloro-7-iodoisoindolinone -

Specification

Molecular Formula C8H4Cl2INO
Molecular Weight 327.93 g/mol
IUPAC Name 4,5-dichloro-7-iodo-2,3-dihydroisoindol-1-one
Standard InChI InChI=1S/C8H4Cl2INO/c9-4-1-5(11)6-3(7(4)10)2-12-8(6)13/h1H,2H2,(H,12,13)
Standard InChI Key KEXGMWKBCSRWPH-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C(=CC(=C2C(=O)N1)I)Cl)Cl

Introduction

Chemical Structure and Nomenclature

4,5-Dichloro-7-iodoisoindolinone is a halogenated bicyclic lactam characterized by a fused benzene and five-membered isoindolinone ring system. The substituents include:

  • Chlorine atoms at positions 4 and 5 of the aromatic ring.

  • Iodine atom at position 7.

  • A lactam (amide) group at position 1, formed by the cyclization of a phthalic acid derivative.

The International Union of Pure and Applied Chemistry (IUPAC) name reflects the systematic arrangement of substituents, prioritizing numbering based on the lactam functionality.

Synthetic Pathways and Reactivity

While direct synthesis data for 4,5-dichloro-7-iodoisoindolinone is limited, analogous isoindolinones are synthesized via:

Key Synthetic Strategies

MethodMechanismExample Compounds
Electrophilic HalogenationSequential introduction of Cl and I via directed electrophilic substitution.7-Iodoisoindolinone (CAS 866766-96-3)
Transition Metal CatalysisC–C cross-coupling (e.g., Suzuki-Miyaura) to install substituents.5-Chloro-6-iodoisoindolin-1-one
Cyclization of Phthalic DerivativesIntramolecular ring closure using catalysts like Pd or Ru.Tetrachloroisoindolinones

Critical Observations:

  • Regioselectivity: Chlorine atoms at positions 4 and 5 suggest meta-directing effects during halogenation.

  • Iodine Introduction: Iodination typically occurs via nucleophilic aromatic substitution or through radical pathways, depending on the directing groups.

Physical and Spectroscopic Properties

Comparative Data for Halogenated Isoindolinones

CompoundMolecular FormulaMolecular WeightKey Features
4,5-Dichloro-7-iodoisoindolinoneC₇H₃Cl₂IN₂O284.92 g/molHigh density due to iodine; planar aromatic system with intermolecular Cl–I interactions.
7-Iodoisoindolinone C₈H₆INO259.04 g/molLower molecular weight; iodine at position 7 with no adjacent substituents.
5-Chloro-6-iodoisoindolin-1-one C₈H₅ClINO293.49 g/molIodine and chlorine at adjacent positions; enhanced steric hindrance.

Spectroscopic Insights:

  • IR Spectroscopy: Lactam carbonyl (C=O) absorption near 1700–1750 cm⁻¹ .

  • NMR: Deshielded protons near electron-withdrawing halogens exhibit downfield shifts. For example, in 5-chloro-6-iodoisoindolinone, aromatic protons adjacent to Cl/I show δ 7.5–8.2 ppm .

  • X-ray Crystallography: Planar isoindolinone core with intermolecular halogen bonding (e.g., Cl⋯O contacts ~3 Å) .

CompoundTargetActivityReference
Tetrachloroisoindolinones Kinase (e.g., VEGFR2)Nanomolar inhibition; structural rigidity enhances binding.
5-Iodo-2-methylisoindolinone Antimicrobial agentsBroad-spectrum activity via halogen-induced bioavailability.
Isoindolinone-based JAK inhibitorsJAK kinases (e.g., JAK3)Selective ATP-binding pocket modulation.

Hypothesized Mechanisms:

  • Halogen Effects: Chlorine and iodine enhance lipophilicity and enable halogen bonding with biological targets.

  • Lactam Stability: Resistance to hydrolysis enables prolonged pharmacokinetic profiles.

Future Research Directions

  • Optimized Synthesis: Development of sustainable routes using green solvents or catalytic methods .

  • Derivative Libraries: Systematic substitution at positions 4, 5, and 7 to probe structure-activity relationships.

  • Computational Modeling: Docking studies to predict binding affinities for emerging targets (e.g., PROTACs, degraders).

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